molecular formula C26H24ClN5OS B14975060 1-[4-(3-Chlorophenyl)piperazin-1-yl]-2-[(4,5-diphenyl-1,2,4-triazol-3-yl)sulfanyl]ethanone

1-[4-(3-Chlorophenyl)piperazin-1-yl]-2-[(4,5-diphenyl-1,2,4-triazol-3-yl)sulfanyl]ethanone

Cat. No.: B14975060
M. Wt: 490.0 g/mol
InChI Key: MQXXHBQPYQRDSV-UHFFFAOYSA-N
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Description

This compound features a piperazine core substituted with a 3-chlorophenyl group at the 4-position and an ethanone moiety linked to a 4,5-diphenyl-1,2,4-triazole-3-thiol group. Its synthesis typically involves nucleophilic substitution or coupling reactions, as seen in analogous compounds. For example, α-halogenated ketones react with triazole-thiols under basic conditions to form sulfanyl ethanone derivatives .

Properties

Molecular Formula

C26H24ClN5OS

Molecular Weight

490.0 g/mol

IUPAC Name

1-[4-(3-chlorophenyl)piperazin-1-yl]-2-[(4,5-diphenyl-1,2,4-triazol-3-yl)sulfanyl]ethanone

InChI

InChI=1S/C26H24ClN5OS/c27-21-10-7-13-23(18-21)30-14-16-31(17-15-30)24(33)19-34-26-29-28-25(20-8-3-1-4-9-20)32(26)22-11-5-2-6-12-22/h1-13,18H,14-17,19H2

InChI Key

MQXXHBQPYQRDSV-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC(=CC=C2)Cl)C(=O)CSC3=NN=C(N3C4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(3-CHLOROPHENYL)PIPERAZIN-1-YL]-2-[(4,5-DIPHENYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ETHAN-1-ONE typically involves multiple stepsThe reaction conditions often involve the use of catalysts, solvents, and specific temperature controls to ensure the desired product yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

1-[4-(3-CHLOROPHENYL)PIPERAZIN-1-YL]-2-[(4,5-DIPHENYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ETHAN-1-ONE can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve specific solvents, temperatures, and pH levels to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while reduction may produce amines or hydrocarbons .

Scientific Research Applications

1-[4-(3-CHLOROPHENYL)PIPERAZIN-1-YL]-2-[(4,5-DIPHENYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ETHAN-1-ONE has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-[4-(3-CHLOROPHENYL)PIPERAZIN-1-YL]-2-[(4,5-DIPHENYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ETHAN-1-ONE involves its interaction with specific molecular targets and pathways. This compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Compound Name Molecular Weight (g/mol) Key Substituents LogP (Calculated) Pharmacological Notes
Target Compound ~525.4* 3-Chlorophenyl, 4,5-diphenyltriazole-thioether ~3.8† Unreported; inferred CNS activity‡
1-[4-(4-Chlorophenyl)sulfonylpiperazin-1-yl]-2-(1H-1,2,4-triazol-5-ylsulfanyl)ethanone 401.9 4-Chlorophenylsulfonyl, 1H-triazole-thioether 1.6 Antiproliferative screening pending
1-(4-Chlorophenyl)-2-[[4-phenyl-5-(quinolin-8-yloxymethyl)-1,2,4-triazol-3-yl]sulfanyl]ethanone ~541.0 Quinoline-oxy, phenyltriazole-thioether ~4.2 Anticandidal activity reported
2-Chloro-1-[4-(3-chlorophenyl)piperazin-1-yl]ethanone 273.16 3-Chlorophenyl, chloroacetyl ~2.1 Intermediate for antipsychotics
1-(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)-2-(4-(((4,5-diphenyl-4H-1,2,4-triazol-3-yl)thio)methyl)-1H-1,2,3-triazol-1-yl)ethanone 593.17 Benzo[d]thiazole, diphenyltriazole-thioether ~4.5 Antiproliferative (IC₅₀: 8.2 μM)

*Estimated based on analogous synthesis ; †Predicted via XLogP3 ; ‡Piperazine derivatives often target serotonin/dopamine receptors .

Functional and Pharmacological Differences

Antiproliferative Activity

The benzothiazole-piperazine-triazole hybrid (5i) exhibits potent antiproliferative activity (IC₅₀: 8.2 μM), attributed to the benzo[d]thiazole moiety enhancing DNA intercalation. In contrast, the target compound lacks a benzothiazole group, which may reduce cytotoxicity but improve selectivity for neurological targets.

Receptor Affinity

The 3-chlorophenyl-piperazine moiety in the target compound is structurally analogous to atypical antipsychotics like aripiprazole, which target 5-HT₁A and D₂ receptors . However, the bulky 4,5-diphenyltriazole-thioether group may hinder blood-brain barrier penetration compared to simpler derivatives like 2-chloro-1-[4-(3-chlorophenyl)piperazin-1-yl]ethanone .

Metabolic Stability

Sulfonyl-piperazine derivatives (e.g., compound from ) exhibit lower LogP values (~1.6), suggesting improved aqueous solubility but reduced membrane permeability. The target compound’s higher LogP (~3.8) may enhance bioavailability but increase hepatic metabolism risks.

Biological Activity

The compound 1-[4-(3-Chlorophenyl)piperazin-1-yl]-2-[(4,5-diphenyl-1,2,4-triazol-3-yl)sulfanyl]ethanone (referred to as Compound A ) is a synthetic molecule that has garnered attention due to its potential biological activities. This article reviews the biological activity of Compound A, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Antimicrobial Activity

Several studies have indicated that compounds containing the piperazine moiety exhibit significant antimicrobial properties. For instance, derivatives of piperazine have been shown to possess antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli . Compound A's structure suggests it may similarly exhibit such properties.

Anticonvulsant Activity

Research on related compounds has suggested potential anticonvulsant effects. For example, compounds with similar structural motifs have been evaluated in models for seizure protection. In one study, compounds with a chlorophenyl substitution demonstrated enhanced anticonvulsant activity compared to their non-substituted counterparts .

Cytotoxicity and Cancer Research

The triazole moiety in Compound A is known for its anticancer properties. Research has shown that triazole derivatives can inhibit cell proliferation in various cancer cell lines. For instance, studies have reported IC50 values indicating significant cytotoxicity against breast cancer cells . The presence of the sulfanyl group may also contribute to its biological activity by enhancing interactions with cellular targets.

Structure-Activity Relationship (SAR)

The biological activity of Compound A can be attributed to its unique structural components:

  • Piperazine Ring : Known for enhancing solubility and bioavailability.
  • Chlorophenyl Substitution : Electron-withdrawing groups like Cl increase the lipophilicity and may enhance receptor binding affinity.
  • Triazole Moiety : Contributes to anticancer and antifungal activities through interactions with specific enzymes and receptors.

Study 1: Antimicrobial Efficacy

In a comparative study of various piperazine derivatives, Compound A was tested against standard bacterial strains. The results indicated that it exhibited moderate antibacterial activity with an MIC (Minimum Inhibitory Concentration) of 32 µg/mL against E. coli .

Study 2: Anticancer Potential

A series of derivatives based on Compound A were evaluated for their cytotoxic effects on human cancer cell lines. The results showed that certain modifications led to an increase in potency, with some derivatives achieving IC50 values below 10 µM against breast cancer cells .

Q & A

Basic: What are the key considerations for optimizing the synthesis of this compound to improve yield and purity?

Methodological Answer:

  • Friedel-Crafts Acylation : Use Lewis acids like AlCl₃ to facilitate the introduction of the ethanone group, as demonstrated in structurally analogous aryl ketone syntheses .
  • Regioselective Sulfanyl Incorporation : Control reaction temperature (e.g., 0–5°C) and use thiourea derivatives to direct sulfanyl group placement on the triazole ring, avoiding undesired substitutions .
  • Purification : Employ column chromatography with gradients of ethyl acetate/hexane, followed by recrystallization from ethanol to isolate high-purity crystals .

Basic: What safety protocols are critical when handling intermediates with chlorophenyl and sulfanyl groups?

Methodological Answer:

  • Ventilation : Use fume hoods to prevent inhalation of volatile intermediates (e.g., chlorophenyl derivatives), as their inhalation hazards are documented in similar compounds .
  • Waste Management : Segregate halogenated and sulfur-containing waste for specialized disposal to avoid environmental contamination .
  • PPE : Wear nitrile gloves and chemically resistant lab coats, as sulfanyl groups can cause skin irritation .

Advanced: How can stereochemical inconsistencies in X-ray crystallography data be resolved for this compound?

Methodological Answer:

  • High-Resolution XRD : Collect data at low temperatures (e.g., 100 K) to minimize thermal motion artifacts, as applied in resolving piperazine-containing crystal structures .
  • DFT Calculations : Compare experimental bond lengths/angles with density functional theory (DFT)-optimized models to identify discrepancies caused by crystal packing .
  • Twinning Analysis : Use software like PLATON to detect twinning in crystals, which may distort apparent stereochemistry .

Advanced: How should conflicting NMR data (e.g., split peaks in aromatic regions) be interpreted?

Methodological Answer:

  • Variable Temperature NMR : Conduct experiments at elevated temperatures (e.g., 60°C) to assess dynamic effects like hindered rotation in triazole or piperazine moieties .
  • 2D Correlation Spectroscopy (COSY, NOESY) : Identify coupling partners and spatial proximities to assign split peaks to specific substituents .
  • Solvent Effects : Test in deuterated DMSO or CDCl₃ to determine if solvent polarity influences resonance splitting .

Basic: What chromatographic techniques are most effective for purifying this compound?

Methodological Answer:

  • Reverse-Phase HPLC : Use a C18 column with acetonitrile/water (70:30) to separate polar impurities, particularly residual triazole precursors .
  • Size-Exclusion Chromatography : Isolate high-molecular-weight byproducts (e.g., dimers) using Sephadex LH-20 in methanol .

Advanced: How can computational modeling predict the compound’s binding affinity to serotonin receptors?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina with 5-HT₁A receptor crystal structures (PDB: 7E2Z) to map piperazine and triazole interactions .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes, focusing on hydrogen bonds with Asp116 and Ser199 .

Advanced: What strategies address low regioselectivity during triazole sulfanyl substitution?

Methodological Answer:

  • Protecting Groups : Temporarily block reactive sites on the triazole ring using tert-butyloxycarbonyl (Boc) before sulfanylation .
  • Microwave-Assisted Synthesis : Enhance regioselectivity by rapidly heating the reaction mixture to 120°C, favoring kinetically controlled pathways .

Basic: Which spectroscopic techniques are essential for confirming the compound’s structure?

Methodological Answer:

  • FT-IR : Identify characteristic bands for C=O (1680–1720 cm⁻¹) and C-S (650–700 cm⁻¹) .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion ([M+H]⁺) with <2 ppm error using ESI+ mode .

Advanced: How can crystallographic disorder in the piperazine ring be modeled?

Methodological Answer:

  • Multi-Component Refinement : Split the piperazine ring into two conformers in SHELXL and refine occupancy factors .
  • Restraints on ADP : Apply thermal parameter restraints to atoms showing excessive displacement .

Advanced: What mechanistic insights explain unexpected byproducts during Friedel-Crafts acylation?

Methodological Answer:

  • GC-MS Monitoring : Detect intermediates like chloroacetophenone derivatives, which may form via over-acylation .
  • Acid Scavengers : Add molecular sieves to sequester HCl byproducts, reducing carbocation rearrangements .

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